![molecular formula C9H6ClNO3S B3010918 2-Phenyl-1,3-oxazole-5-sulfonyl chloride CAS No. 2225147-22-6](/img/structure/B3010918.png)
2-Phenyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
“2-Phenyl-1,3-oxazole-5-sulfonyl chloride” is a chemical compound with the IUPAC name 2-phenyloxazole-5-sulfonyl chloride . It has a molecular weight of 243.67 .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride consists of a phenyl group attached to the 2-position of an oxazole ring, which has a sulfonyl chloride group at the 5-position .Scientific Research Applications
Synthesis of Extended Oxazoles
2-Phenyl-1,3-oxazole-5-sulfonyl chloride is a versatile scaffold for synthetic chemistry. It's particularly useful for elaboration at the 2-methylene position, leading to the synthesis of extended oxazoles. These compounds are synthesized through reactions with various alkyl halides, yielding a range of products including monoalkylated, dialkylated, and cyclic products. An example of its application includes the synthesis of anti-inflammatory drugs like Oxaprozin (Patil & Luzzio, 2016).
Palladium-Catalyzed Desulfitative C-Arylation
This chemical is used in palladium-catalyzed desulfitative C-arylation of benzo[d]oxazole C-H bonds with arene sulfonyl chlorides. This method tolerates various substituents on the phenyl ring of sulfonyl chlorides, providing an efficient synthesis route for 2-aryl benzoxazoles (Zhang et al., 2011).
Heterocyclic System Synthesis
The reaction of 2-phenyl-1,3-oxazole-5-sulfonyl chloride with certain amines leads to the formation of new heterocyclic systems, such as oxazolo-pyrazolo-pyrimidines and oxazolo-triazolo-pyrimidines. These reactions involve the formation of sulfonyl-carbonitriles and subsequent transformations (Kornienko et al., 2014).
General Methodology for Oxazole Synthesis
This compound is essential in synthesizing 2,5-disubstituted-1,3-oxazoles. Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, useful for reactions with electrophiles like aldehydes and ketones, and for cross-coupling reactions (Williams & Fu, 2010).
Solid-Phase Synthesis
It's used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, a process which involves attaching 1,2-diols to a solid support and subsequent reactions. This method is significant for producing compounds with high enantiopurity, important in drug development (Holte et al., 1998).
Anticancer Activity
Compounds derived from 2-phenyl-1,3-oxazole-5-sulfonyl chloride have shown potential in anticancer applications. They have been evaluated against various cancer cell lines, with some exhibiting potent cytotoxic activity. These compounds are also studied for molecular docking to understand their interaction with cancer-related proteins (Pilyo et al., 2020).
Fluorescent Molecular Probes
2-Phenyl-1,3-oxazole-5-sulfonyl chloride derivatives are used in synthesizing fluorescent solvatochromic dyes. These dyes, showing strong solvent-dependent fluorescence, are useful in studying biological events and processes due to their fluorescence-environment dependence and high quantum yields (Diwu et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSCIWHFJDERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-oxazole-5-sulfonyl chloride | |
CAS RN |
2225147-22-6 |
Source
|
Record name | 2-phenyl-1,3-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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